molecular formula C6H11ClO2 B13802914 2-Butanone,3-chloro-4-ethoxy-

2-Butanone,3-chloro-4-ethoxy-

Cat. No.: B13802914
M. Wt: 150.60 g/mol
InChI Key: RIKWNPAHKQEWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butanone, 3-chloro-4-ethoxy- is an organic compound with the molecular formula C6H11ClO2 It is a derivative of butanone, where the hydrogen atoms at positions 3 and 4 are substituted with a chlorine atom and an ethoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-chloro-4-ethoxy- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-butanone with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production of 2-Butanone, 3-chloro-4-ethoxy- typically involves large-scale reactions under controlled conditions. The process may include the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-chloro-4-ethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Butanone, 3-chloro-4-ethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research explores its potential as a precursor for drug development and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-chloro-4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom or ethoxy group is replaced by other functional groups. These reactions can alter the compound’s structure and activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 3-chloro-4-ethoxy- is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

3-chloro-4-ethoxybutan-2-one

InChI

InChI=1S/C6H11ClO2/c1-3-9-4-6(7)5(2)8/h6H,3-4H2,1-2H3

InChI Key

RIKWNPAHKQEWLG-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C(=O)C)Cl

Origin of Product

United States

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